molecular formula C17H22N2O2 B7477814 N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide

Cat. No.: B7477814
M. Wt: 286.37 g/mol
InChI Key: PWPXHGUDRGDGJX-UHFFFAOYSA-N
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Description

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is a compound that features a piperidine ring, a phenyl group, and a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Continuous flow reactions and scalable cyclization methods are often employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or phenyl derivatives.

Scientific Research Applications

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with biological targets through hydrogen bonding or hydrophobic interactions, while the phenyl group can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide is unique due to its combination of a piperidine ring, a phenyl group, and a cyclobutanecarboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-16(13-7-6-8-13)18-15-10-3-2-9-14(15)17(21)19-11-4-1-5-12-19/h2-3,9-10,13H,1,4-8,11-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPXHGUDRGDGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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